molecular formula C14H22F2N2O B2404674 N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2320177-14-6

N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide

Cat. No.: B2404674
CAS No.: 2320177-14-6
M. Wt: 272.34
InChI Key: YVDKDJLMEPQCGA-UHFFFAOYSA-N
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Description

“N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide” is a chemical compound with the molecular formula C14H22F2N2O . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12F2N2O/c9-8(10)5-7(8)1-3-12(4-2-7)6(11)13/h1-5H2,(H2,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 190.19 .

Scientific Research Applications

Synthesis and Chemical Modifications

  • The copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization processes, has been utilized to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This methodology achieved moderate to high yields with excellent regioselectivity and diastereoselectivity (Guifang Han et al., 2014).
  • A novel class of (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides has been identified as potent and selective inhibitors of the human epidermal growth factor receptor-2 (HER-2) sheddase, demonstrating significant pharmacodynamic and pharmacokinetic properties and showing potential for cancer treatment (W. Yao et al., 2007).

Pharmacological Applications

  • Microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives carrying an adamantyl moiety showed promising antiviral activity against influenza A and B viruses. This demonstrated the potential of such compounds in the development of new antiviral agents (Füsun Göktaş et al., 2012).
  • A series of azaspiro[2.5]octane carboxamide-based compounds were developed as potent and selective histamine-3 receptor (H3R) antagonists. These compounds, through their selective profile and demonstrated efficacy in mouse models of cognition, highlight the therapeutic potential of spirocyclic amides in cognitive disorders (Dean G. Brown et al., 2014).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-cyclohexyl-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F2N2O/c15-14(16)10-13(14)6-8-18(9-7-13)12(19)17-11-4-2-1-3-5-11/h11H,1-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDKDJLMEPQCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3(CC2)CC3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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